![molecular formula C26H37NO7 B14112490 (3S)-2,3-dihydroxybutanedioic acid;2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol](/img/structure/B14112490.png)
(3S)-2,3-dihydroxybutanedioic acid;2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3S)-2,3-dihydroxybutanedioic acid;2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol is a complex organic molecule with significant applications in various scientific fields. The first part of the compound, (3S)-2,3-dihydroxybutanedioic acid, is commonly known as a derivative of tartaric acid, which is a naturally occurring substance found in many plants, particularly grapes. The second part, 2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol, is a derivative of a phenolic compound, which is often used in pharmaceuticals and other chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2,3-dihydroxybutanedioic acid typically involves the oxidation of maleic acid or fumaric acid The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide in an acidic medium The synthesis of 2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol involves a multi-step process starting from phenol
Industrial Production Methods
Industrial production of (3S)-2,3-dihydroxybutanedioic acid is typically carried out through the fermentation of glucose by specific strains of bacteria or fungi. This method is preferred due to its cost-effectiveness and environmental sustainability. The production of 2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol on an industrial scale involves the use of continuous flow reactors to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: (3S)-2,3-dihydroxybutanedioic acid can undergo oxidation to form oxalic acid and carbon dioxide.
Reduction: The phenolic part of the compound can be reduced to form corresponding alcohols.
Substitution: The amino group in 2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxalic acid, carbon dioxide.
Reduction: Corresponding alcohols.
Substitution: Various alkylated or acylated derivatives.
科学研究应用
Chemistry
The compound is used as a chiral building block in the synthesis of various enantiomerically pure compounds. It is also used as a catalyst in asymmetric synthesis reactions.
Biology
In biological research, the compound is used to study enzyme mechanisms and metabolic pathways. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
The phenolic part of the compound is used in the development of pharmaceuticals, particularly in the synthesis of beta-blockers and other cardiovascular drugs.
Industry
The compound is used in the production of polymers and resins. It is also used as an additive in food and beverages to enhance flavor and stability.
作用机制
The compound exerts its effects through various mechanisms depending on its application. In medicinal chemistry, the phenolic part of the compound acts as a beta-adrenergic receptor antagonist, blocking the action of epinephrine and norepinephrine on the heart and blood vessels. This leads to a decrease in heart rate and blood pressure. The tartaric acid part of the compound acts as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions.
相似化合物的比较
Similar Compounds
(3R)-2,3-dihydroxybutanedioic acid: An enantiomer of (3S)-2,3-dihydroxybutanedioic acid with similar chemical properties but different biological activity.
2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol: An enantiomer of 2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol with similar chemical properties but different biological activity.
Uniqueness
The uniqueness of (3S)-2,3-dihydroxybutanedioic acid;2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol lies in its combination of chiral centers and functional groups, which provide it with distinct chemical and biological properties. This makes it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C26H37NO7 |
|---|---|
分子量 |
475.6 g/mol |
IUPAC 名称 |
(3S)-2,3-dihydroxybutanedioic acid;2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol |
InChI |
InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t20-;1-,2?/m00/s1 |
InChI 键 |
TWHNMSJGYKMTRB-DHBIFWMFSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)O)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.[C@H](C(C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


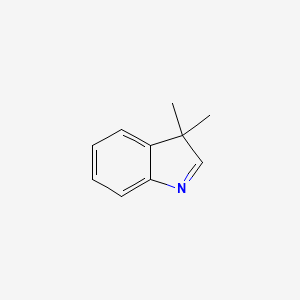
![3-[(2,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14112414.png)
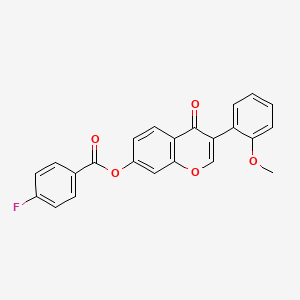
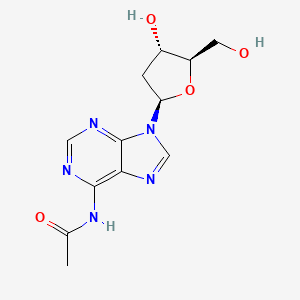
![1-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine](/img/structure/B14112436.png)
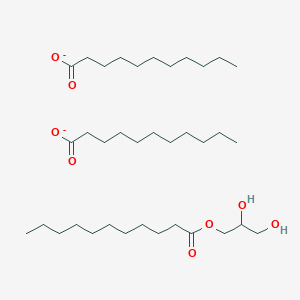
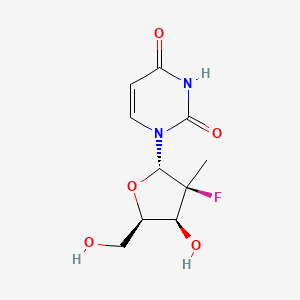
![N-benzyl-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide](/img/structure/B14112445.png)
![2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine](/img/structure/B14112451.png)
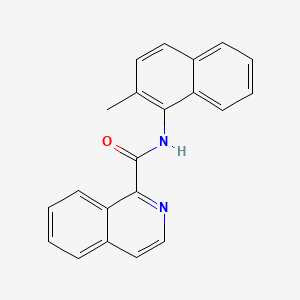
![3-(3-chlorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112459.png)

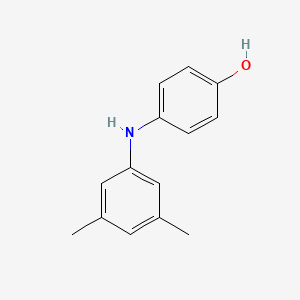
![(3S)-3-Cyclopropyl-3-(3-{[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2'-fluoro-5'-methoxy-4-biphenylyl]methoxy}phenyl)propanoic acid](/img/structure/B14112501.png)
